molecular formula C15H19N7O3S2 B2853056 3-methyl-7-(2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethyl)-8-morpholino-1H-purine-2,6(3H,7H)-dione CAS No. 685860-54-2

3-methyl-7-(2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethyl)-8-morpholino-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2853056
CAS No.: 685860-54-2
M. Wt: 409.48
InChI Key: JTIZERIEEOMXJT-UHFFFAOYSA-N
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Description

This compound is a purine-2,6-dione derivative with three key substituents:

  • 3-Position: A methyl group (-CH₃).
  • 7-Position: A 2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethyl group.
  • 8-Position: A morpholino group (a six-membered ring containing one nitrogen and one oxygen atom), which enhances solubility and may influence pharmacokinetics.

Molecular Formula: C₁₅H₂₂N₇O₃S₂.
Molecular Weight: Calculated as 412.51 g/mol.

Properties

IUPAC Name

3-methyl-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]-8-morpholin-4-ylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N7O3S2/c1-9-18-19-15(27-9)26-8-5-22-10-11(20(2)14(24)17-12(10)23)16-13(22)21-3-6-25-7-4-21/h3-8H2,1-2H3,(H,17,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTIZERIEEOMXJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)SCCN2C3=C(N=C2N4CCOCC4)N(C(=O)NC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N7O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-methyl-7-(2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethyl)-8-morpholino-1H-purine-2,6(3H,7H)-dione , often referred to as a purine derivative with a thiadiazole moiety, has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, structure-activity relationship (SAR), and case studies demonstrating its efficacy in various biological systems.

Chemical Structure and Synthesis

The compound is characterized by a complex structure that includes a purine base and a thiadiazole side chain. The synthesis typically involves a multi-step process:

  • Preparation of 5-methyl-1,3,4-thiadiazole : This is synthesized by reacting appropriate thioketones with hydrazine derivatives.
  • Formation of the final compound : The thiadiazole is then attached to the purine core through a series of alkylation and condensation reactions.

The detailed synthetic route can be summarized as follows:

StepReaction TypeKey ReagentsYield
1Synthesis of thiadiazole2-chloroethyl thio compound98%
2Alkylation with purine baseLiHMDS in THFOptimized

Anticancer Properties

Research has indicated that derivatives of thiadiazoles exhibit significant anticancer properties. For instance, compounds similar to the one discussed have been shown to inhibit the growth of various cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). The mechanism often involves:

  • Inhibition of tubulin polymerization : Compounds interact with tubulin in a manner similar to known anticancer drugs like colchicine.
  • Induction of apoptosis : Studies have demonstrated increased caspase activity leading to programmed cell death in treated cells.

Case Study Example : A study on a related thiadiazole derivative showed an IC50 value of 0.28 µg/mL against MCF-7 cells, indicating potent cytotoxicity .

Antimicrobial Activity

Thiadiazole derivatives have also been evaluated for their antimicrobial properties. The presence of the thiol group enhances the ability to disrupt microbial cell membranes.

Microbial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by several structural features:

  • Thiadiazole Substituents : Variations in the substituents on the thiadiazole ring can enhance or reduce biological activity.
  • Purine Modifications : Changes in the purine core can affect binding affinity and selectivity for target enzymes or receptors.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related purine-2,6-dione derivatives, emphasizing substituent variations and their implications:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Structural Differences and Implications Reference
Target Compound : 3-Methyl-7-(2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethyl)-8-morpholino-1H-purine-2,6-dione 3: -CH₃; 7: ethyl-thiadiazolylthio; 8: morpholino C₁₅H₂₂N₇O₃S₂ 412.51 Baseline for comparison. Morpholino enhances solubility; thiadiazole may improve target binding via sulfur interactions.
3-Methyl-7-{2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]ethyl}-8-(1-pyrrolidinyl)-3,7-dihydro-1H-purine-2,6-dione 3: -CH₃; 7: ethyl-thiazolylthio; 8: pyrrolidinyl C₁₅H₂₂N₇O₂S₂ 396.50 8-Position : Pyrrolidinyl (5-membered amine ring) vs. morpholino. Reduced oxygen content may decrease polarity. 7-Position : Thiazole (1 S, 1 N) vs. thiadiazole (2 N, 1 S), altering electronic properties and binding affinity.
3-Methyl-8-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione 3: -CH₃; 7: 3-phenylpropyl; 8: thiadiazolylsulfanyl C₁₈H₁₈N₆O₂S₂ 414.50 7-Position : Bulky 3-phenylpropyl vs. ethyl-thiadiazolylthio. May reduce membrane permeability. 8-Position : Thiadiazolylsulfanyl introduces additional sulfur, potentially increasing metabolic stability but reducing solubility.
8-(Butylamino)-3-methyl-7-(2-(5-methyl-1H-indazol-4-yl)-2-oxoethyl)-1H-purine-2,6(3H,7H)-dione 3: -CH₃; 7: indazolyl-oxoethyl; 8: butylamino C₂₀H₂₅N₇O₃ 411.47 7-Position : Indazole-oxoethyl group introduces aromaticity and hydrogen-bonding potential. 8-Position : Butylamino (flexible chain) vs. morpholino. May alter kinase selectivity.
3-Methyl-7-(naphthalen-1-ylmethyl)-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione 3: -CH₃; 7: naphthylmethyl; 8: piperidinyl C₂₂H₂₃N₅O₂ 389.45 7-Position : Naphthylmethyl (aromatic bulk) vs. ethyl-thiadiazolylthio. Likely impacts binding pocket accessibility. 8-Position : Piperidinyl (6-membered amine) vs. morpholino. Similar polarity but lacks oxygen.
3-Methyl-8-morpholino-1H-purine-2,6(3H,7H)-dione 3: -CH₃; 7: H; 8: morpholino C₁₀H₁₃N₅O₃ 251.24 Simplified core structure lacking the 7-position substituent. Serves as a precursor for derivatives. Reduced molecular weight may improve bioavailability but limit target engagement.

Key Observations from Structural Comparisons

Bulky groups (e.g., naphthylmethyl in ) may hinder penetration into cellular targets but improve specificity for hydrophobic pockets.

Substituent at 8-Position: Morpholino (target compound) offers superior solubility compared to pyrrolidinyl or piperidinyl , which could translate to better oral bioavailability.

Impact of Heterocycles :

  • Thiadiazoles (2 N, 1 S) vs. thiazoles (1 N, 1 S) at the 7-position influence electronic density and hydrogen-bonding capacity, affecting interactions with biological targets .

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